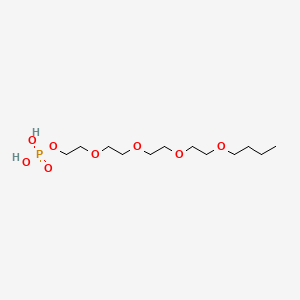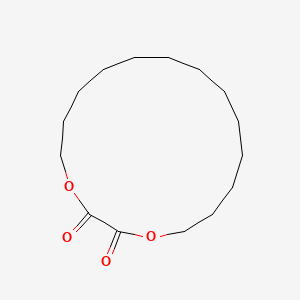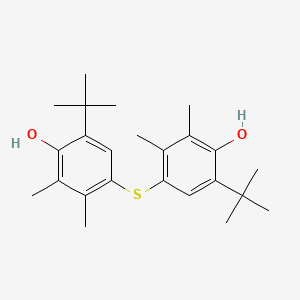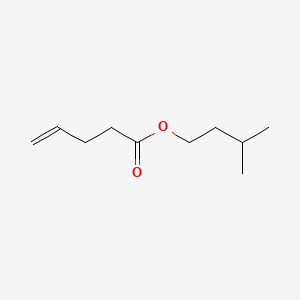
4-Pentenoic acid, 3-methylbutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoamyl 4-pentenoate is an organic compound belonging to the ester functional group. Esters are known for their pleasant aromas and are commonly found in nature. Isoamyl 4-pentenoate is synthesized from isoamyl alcohol and 4-pentenoic acid. It is used in various industries due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Isoamyl 4-pentenoate can be synthesized through a Fischer esterification reaction. This involves refluxing isoamyl alcohol with 4-pentenoic acid in the presence of a concentrated acid catalyst, such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation. The reaction mechanism involves the protonation of the carboxyl group, nucleophilic attack by the alcohol, proton transfer, and loss of water, followed by the regeneration of the acid catalyst .
Industrial Production Methods
In industrial settings, the production of isoamyl 4-pentenoate can be achieved through continuous esterification processes. This involves the use of a fluidized bed reactor with continuous removal of by-products, such as water, to shift the equilibrium towards ester formation. Immobilized enzymes, such as lipases, can also be used to catalyze the esterification reaction under milder conditions .
化学反应分析
Types of Reactions
Isoamyl 4-pentenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl 4-pentenoate can be hydrolyzed back to isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl 4-pentenoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
科学研究应用
Isoamyl 4-pentenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in biocatalysis and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and as a solvent in various industrial applications .
作用机制
The mechanism of action of isoamyl 4-pentenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isoamyl alcohol and 4-pentenoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma and used in the flavor and fragrance industry.
Isoamyl butyrate: Has a fruity aroma and is used in food and cosmetic products.
Ethyl acetate: Commonly used as a solvent in various industries.
Uniqueness
Isoamyl 4-pentenoate is unique due to its specific structure, which includes a pentenoate group. This gives it distinct chemical properties and reactivity compared to other esters. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
属性
CAS 编号 |
76649-18-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-methylbutyl pent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI 键 |
ZQWYFZUFXOBFOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



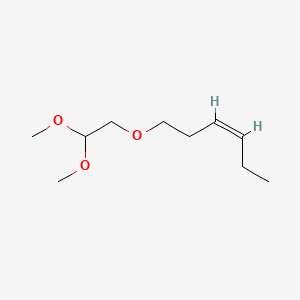
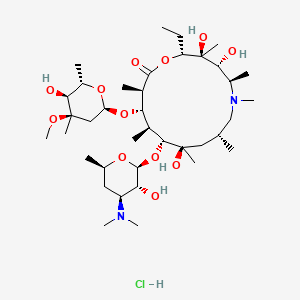


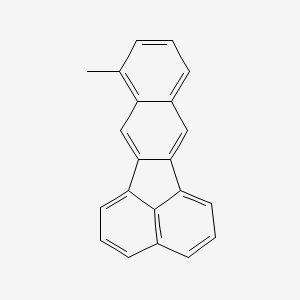
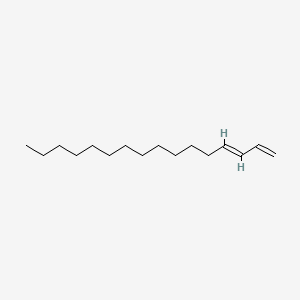

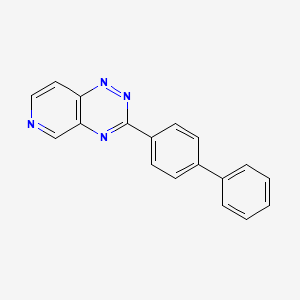
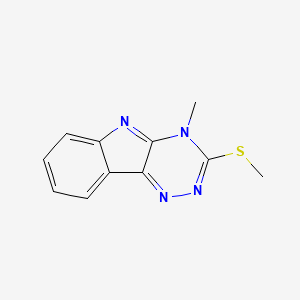
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
